(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are a type of fused heterocyclic systems . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned also has a piperidine ring attached, which is a common feature in many biologically active compounds.Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. Generally, these compounds can undergo various reactions such as nucleophilic substitutions, condensations, and ring transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be influenced by the specific substituents present on the molecule. For example, the presence of a piperidine ring can affect the compound’s solubility and stability .Scientific Research Applications
Green Multi-Component Synthesis of Heterocyclic Derivatives
A review focused on the synthesis of complex heterocycles, including pyrazolo-pyrimidine, through multi-component reactions (MCRs) highlights the eco-friendly approach to creating these compounds. These reactions are noted for their atom economy and selectivity, suggesting an application in synthesizing (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl for pharmaceutical purposes. The versatility of MCRs provides a pathway to synthesize a wide range of heterocyclic compounds efficiently and sustainably (Dhanalakshmi et al., 2021).
Recyclable Copper Catalyst Systems for C-N Bond Formation
The utilization of copper-mediated systems for C-N bond-forming reactions is particularly relevant for the synthesis of compounds like (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl. This review outlines the efficiency of these systems in facilitating reactions involving aromatic, heterocyclic, and aliphatic amines, demonstrating their potential in creating novel pharmaceuticals through recyclable catalysts (Kantam et al., 2013).
Hybrid Catalysts in Heterocyclic Synthesis
Focusing on the synthesis of pyrano[2,3-d]pyrimidine scaffolds, a review discusses the use of hybrid catalysts, including organocatalysts and metal catalysts, for developing heterocyclic compounds. This synthesis approach might be applicable to the production of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl, showcasing the broad applicability of such scaffolds in medicinal chemistry (Parmar et al., 2023).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
A review covering patents and literature on pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibitors highlights its versatility and effectiveness in binding to kinase enzymes. Given the structural similarity, (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl may exhibit potential as a kinase inhibitor, offering insights into its application in treating various diseases (Wenglowsky, 2013).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
This review underscores the significance of pyrazolopyrimidines in treating various diseases, indicating the potential therapeutic applications of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl. The structural resemblance to purines suggests a wide range of biological activities, making it a promising compound for further medicinal research (Chauhan & Kumar, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these biochemical pathways contributes to its potential as a cancer treatment .
Result of Action
The compound’s inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis . This results in the death of cancer cells, demonstrating the compound’s potential as a cancer treatment . .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N6.ClH/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7;/h5,13H,1-4H2,(H2,14,15,16,17,18);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIESAOEVDNGT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.